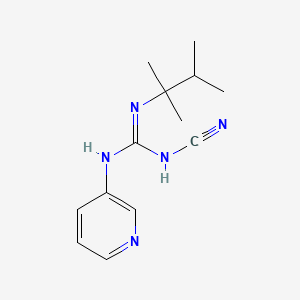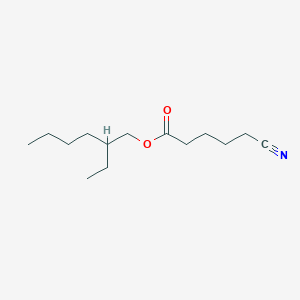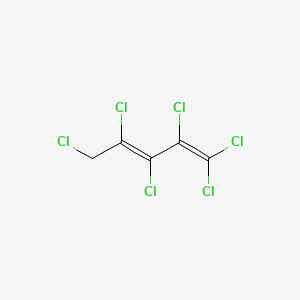
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both a methanesulfonyl group and a nitrophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, followed by acetylation. The general reaction scheme is as follows:
-
Step 1: Formation of N-(4-nitrophenyl)methanesulfonamide
Reactants: 4-nitroaniline, methanesulfonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature
Reaction: [ \text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-(4-nitrophenyl)methanesulfonamide} ]
-
Step 2: Acetylation
Reactants: N-(4-nitrophenyl)methanesulfonamide, acetic anhydride
Conditions: Solvent (e.g., pyridine), room temperature
Reaction: [ \text{N-(4-nitrophenyl)methanesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methanesulfonic acid, 4-nitroaniline, acetic acid
Applications De Recherche Scientifique
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical properties.
N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Propriétés
Numéro CAS |
61068-35-7 |
|---|---|
Formule moléculaire |
C9H10N2O5S |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(17(2,15)16)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 |
Clé InChI |
QCLULPNTNYAYFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)


![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)



![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
